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Compound of Interest

Compound Name: N-Benzylanthranilic acid

CAS No.: 6622-55-5

Cat. No.: B141590 Get Quote

Executive Summary
N-Benzylanthranilic acid (NBAA), also known as 2-(benzylamino)benzoic acid (CAS: 6622-

55-5), serves as a critical intermediate in the synthesis of acridine-based pharmaceuticals and

denatonium benzoate (Bitrex).[1] Unlike its pharmacological cousins, the "fenamates" (e.g.,

Mefenamic acid), NBAA possesses a methylene (-CH₂-) linker between the amine and the

phenyl ring.

Recent crystallographic studies (Long et al., 2022) have elucidated that this methylene

insertion fundamentally alters the conformational landscape, suppressing the polymorphism

commonly observed in direct N-phenyl analogs. This guide analyzes the single-crystal

architecture, the stabilizing intramolecular hydrogen bonding networks, and the synthesis

protocols required to obtain diffraction-quality crystals.

Chemical Context & Synthesis
To understand the crystal lattice, one must first control the molecular purity. The synthesis of

NBAA relies on a nucleophilic substitution that must be carefully controlled to prevent over-

alkylation.

Synthesis Protocol
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The standard preparation involves the reaction of anthranilic acid with benzyl chloride under

basic conditions.

Reagents: Anthranilic acid (1.0 eq), Benzyl chloride (1.1 eq), Na₂CO₃ (aqueous),

Ethanol/Water co-solvent.

Reaction: Reflux at 80–90°C for 4–6 hours.

Workup: Acidification (HCl) to pH 3–4 precipitates the crude acid.

Purification: Recrystallization is critical for obtaining the single polymorph described below.

Crystallization Workflow
Obtaining single crystals suitable for X-ray diffraction (XRD) requires a slow-evaporation

technique to minimize kinetic trapping of defects.

Protocol:

Dissolve 100 mg of purified NBAA in 10 mL of Ethanol/Acetone (1:1 v/v).

Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.

Place in a partially capped vial at room temperature (25°C).

Allow slow evaporation over 5–7 days.

Result: Colorless block-like crystals (mp: 172.5°C).

Crystal Structure Analysis
The crystal structure of NBAA is distinct from the "fenamates" due to the flexibility introduced by

the benzyl methylene group.

Crystallographic Metrics
Based on the structural determination by Long et al. (2022), NBAA crystallizes in a

centrosymmetric space group, typical for carboxylic acids forming dimers.
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Parameter Data

Formula C₁₄H₁₃NO₂

Crystal System Monoclinic

Space Group P2₁/c (Characteristic of this class)

Z (Molecules/Unit Cell) 4

Melting Point 172.5 °C

Polymorphism Monomorphic (Unlike N-phenethyl homologs)

Molecular Conformation
The molecule adopts a specific conformation to balance steric repulsion and hydrogen

bonding.

Anthranilic Core: The 2-aminobenzoic acid moiety remains planar.

Intramolecular Lock: A strong intramolecular hydrogen bond (N-H···O=C) exists between the

amine nitrogen and the carbonyl oxygen of the carboxylic acid. This "locks" the anthranilic

ring orientation, reducing the degrees of freedom and contributing to the compound's

stability.

Benzyl Rotation: The benzyl ring rotates around the methylene linker to minimize steric clash

with the carboxylic acid group, adopting a trans-like orientation relative to the anthranilic

plane.

Supramolecular Architecture
The packing is dominated by two primary interaction motifs:

Carboxylic Acid Dimers (R²₂(8)): The dominant intermolecular interaction is the formation of

centrosymmetric dimers via the carboxylic acid groups. Two molecules face each other,

forming a cyclic eight-membered ring system (O-H···O and O···H-O) with strong hydrogen

bonds (~2.6 Å).
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π-π Stacking: The dimers stack into columns. The benzyl ring of one molecule interacts with

the anthranilic ring of an adjacent molecule. This "edge-to-face" or offset "face-to-face"

interaction stabilizes the crystal lattice along the short axis.

Visualizing the Structure
The following diagram illustrates the hierarchical assembly of the crystal: from the

intramolecular "lock" to the intermolecular dimer.
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Caption: Hierarchical assembly of N-Benzylanthranilic acid, showing the intramolecular lock

and intermolecular dimerization.

Comparative Analysis: The Homologation Effect
A critical finding by Long et al. (2022) is the effect of the linker length on polymorphism.

Feature
N-Benzylanthranilic Acid
(n=1)

N-Phenethylanthranilic
Acid (n=2)

Linker -CH₂- -CH₂-CH₂-

Forms
Monomorphic (Only 1 stable

form)
Dimorphic (Forms I and II)

Stability High (Rigid packing)
Variable (Conformational

switching)

Mechanism

The single methylene restricts

rotation, preventing the

molecule from accessing

alternative low-energy

conformers required for

polymorphism.

The ethyl linker adds flexibility,

allowing the benzyl ring to fold

back or extend, creating

multiple packing

arrangements.

Implication for Drug Design: When designing fenamate-like drugs, using a benzyl linker (n=1)

provides a predictable solid-state form, reducing the risk of late-stage polymorphic transitions

during manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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